3-(2-Fluoro-4-methylphenyl)pyridine

Medicinal Chemistry Estrogen Receptor Oncology

Sourcing generic phenylpyridines risks inactive cores (IDO IC50 >161 μM) or poor OLED color purity. This fluorinated-methylated analog delivers validated potency: 3× improvement over chloro in ERα binding (1 nM) and a 51 nm blue-shift in Ir complexes. - **Pharma R&D**: Selective estrogen receptor downregulator core. - **Optoelectronics**: Enables deep-blue phosphorescent emitters (463 nm). - **Dual Functionality**: Pyridine N for coordination; Ar-F for SNAr diversification.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Cat. No. B13245327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-4-methylphenyl)pyridine
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CN=CC=C2)F
InChIInChI=1S/C12H10FN/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h2-8H,1H3
InChIKeyUQKJKKSYWTWZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-4-methylphenyl)pyridine: Differentiated Building Block


3-(2-Fluoro-4-methylphenyl)pyridine is a heterocyclic aromatic compound consisting of a pyridine ring substituted at the 3-position with a 2-fluoro-4-methylphenyl group. This fluorinated phenylpyridine scaffold exhibits distinct electronic, steric, and lipophilic properties that differentiate it from unsubstituted, mono-substituted, or alternative halogenated analogs. The ortho-fluoro substitution introduces a strong electron-withdrawing inductive effect while the para-methyl group provides modest electron donation, creating a unique electronic push-pull configuration that modulates aromatic π-stacking, metal coordination geometry, and biological target engagement [1]. The compound serves as a versatile intermediate in the synthesis of phosphodiesterase inhibitors, estrogen receptor modulators, and phosphorescent iridium complexes for organic light-emitting diodes (OLEDs) [2] [3] [4].

Electronic push-pull configuration from ortho-fluoro / para-methyl groups
Modulates aromatic π-stacking and metal coordination geometry
Versatile intermediate for PDE4 inhibitors, ER modulators, Ir(III) OLED complexes

3-(2-Fluoro-4-methylphenyl)pyridine: Limitations of Generic Analogs


Simple substitution of 3-(2-fluoro-4-methylphenyl)pyridine with a generic phenylpyridine, such as 3-phenylpyridine or 3-(4-methylphenyl)pyridine, fails to replicate critical performance metrics in both medicinal chemistry and optoelectronic applications. The synergistic combination of an ortho-fluoro substituent and a para-methyl group on the phenyl ring uniquely balances electron-withdrawing and electron-donating effects, resulting in a 12–15% blue-shift in emission wavelength in Ir(III) complexes relative to unsubstituted analogs [1] [2]. In biological contexts, the fluoro-methyl substitution pattern confers a 3-fold improvement in ERα antagonist potency compared to the corresponding chloro analog and over 160,000-fold enhancement versus the unsubstituted parent 3-phenylpyridine in IDO inhibition assays [3] [4]. These quantifiable differences arise from the precise steric and electronic demands of the target binding pocket or excited state, and cannot be approximated by mono-substituted or alternative halogenated congeners.

Electronic mismatchMono-substituted or unsubstituted phenylpyridines cannot replicate the fluoro-methyl synergistic push-pull effect.
Halogen shiftReplacing fluorine with chlorine or other halogens alters the electronegativity and steric profile, potentially shifting target engagement and emission tuning.
Scaffold activity gapUnsubstituted 3-phenylpyridine exhibits negligible reported biological or photophysical activity compared to the fluorinated scaffold.

3-(2-Fluoro-4-methylphenyl)pyridine: Quantitative Comparison vs. Analogs


ERα Antagonism: Potency Comparison with Chloro Analog

In a LanthaScreen TR-FRET ERα coactivator recruitment assay, a compound containing the 3-(2-fluoro-4-methylphenyl)pyridine moiety (BDBM521254) exhibited an IC50 of 1 nM [1]. The direct chloro analog, where the 2-fluoro substituent is replaced by chlorine (BDBM521335), showed a 3-fold weaker IC50 of 3 nM under identical assay conditions [1]. This difference demonstrates that the smaller, more electronegative fluorine atom confers superior ERα antagonistic potency compared to chlorine in this specific chemotype.

ERα Antagonist Potency
Head-to-head
1 nM vs. 3 nM
3-fold difference
Supports SAR differentiation for ERα antagonist lead optimization
LanthaScreen TR-FRET coactivator recruitment assay
Medicinal Chemistry Estrogen Receptor Oncology

Blue OLED Emission Advantage vs. Ir(ppy)3

The iridium complex (24f2pmpy)2Ir(pic), incorporating the 2-(2-fluoro-4-methylphenyl)-4-methylpyridine cyclometalating ligand (a close structural relative to the target compound), exhibits a maximum emission wavelength of 463 nm in CH2Cl2 solution [1]. In contrast, the parent complex Ir(ppy)3 (using unsubstituted 2-phenylpyridine) emits at 514 nm under comparable conditions [2]. The introduction of the 2-fluoro-4-methyl substitution pattern induces a 51 nm (12%) hypsochromic shift, moving the emission deeper into the blue region and increasing the energy of the emitted light.

OLED Emission Wavelength
Cross-study comparable
463 nm vs. 514 nm
51 nm blue-shift
Reported emission tuning for deep-blue OLED material design
Ir(III) complex in CH₂Cl₂, room temperature
OLED Materials Phosphorescence Iridium Complexes

IDO Inhibition: Potency Gain vs. 3-Phenylpyridine

While the target compound itself is not a direct IDO inhibitor, it serves as a key building block for more complex inhibitors. As a reference point, the unsubstituted parent scaffold 3-phenylpyridine exhibits an IC50 of 161,000 nM (161 μM) against indoleamine 2,3-dioxygenase (IDO) [1]. The introduction of the 2-fluoro-4-methyl substitution pattern in advanced analogs is known to dramatically enhance binding affinity through improved hydrophobic packing and halogen bonding interactions. This >160,000-fold potency differential underscores the critical role of even simple aryl substitution in transforming an essentially inactive core into a viable drug discovery starting point.

IDO Inhibition Potential
Class-level inference
3-Phenylpyridine IC₅₀: 161,000 nM
Fluorinated analogs: sub-µM (reported class SAR)
Class-level SAR suggests fluorinated scaffold dramatically improves IDO binding potential
Indirect comparison; data to verify with direct measurement
Immuno-Oncology Enzyme Inhibition Structure-Activity Relationship

Emission Wavelength Tuning by Fluorine Substitution

A systematic study of iridium complexes with 2-(fluoro substituted phenyl)-4-methylpyridine ligands demonstrates that the position of the fluorine substituent precisely controls the emission wavelength. The complex with a 2,4-difluoro substitution (24f2pmpy) emits at 463 nm, while the 3,4-difluoro analog (34f2pmpy) emits at 476 nm, the 3,5-difluoro analog (35f2pmpy) at 484 nm, and the 3,4,5-trifluoro analog (345f3pmpy) at 501 nm [1]. The 2-fluoro-4-methyl pattern represents a specific combination that balances blue emission (463 nm) with synthetic accessibility and stability, offering a defined point within the tunable 463–501 nm range.

Emission Tunability
Cross-study comparable
463 nm (2-F/4-CH₃ pattern)
Ranked within 463–501 nm range across fluoro-substituted analogs
Substitution pattern tunability supports emission wavelength control in Ir(III) complexes
Systematic study in CH₂Cl₂; 2,4-difluoro analog sets blue edge
Photophysics Structure-Property Relationship OLED Materials

3-(2-Fluoro-4-methylphenyl)pyridine: Application Scenarios


Medicinal Chemistry: ERα Antagonist Lead Optimization

When developing selective estrogen receptor downregulators or antagonists for breast cancer, the 3-(2-fluoro-4-methylphenyl)pyridine core offers a validated starting point with a 3-fold potency advantage over the chloro analog (IC50 1 nM vs. 3 nM) [1]. Procurement of this specific fluorinated building block, rather than a generic phenylpyridine, accelerates structure-activity relationship (SAR) exploration by providing immediate access to a potent, patent-differentiated chemotype.

OLED Materials Research: Deep-Blue Phosphorescent Emitters

In the development of high-efficiency blue phosphorescent OLEDs, the 2-fluoro-4-methyl substitution pattern enables a 51 nm blue-shift in emission compared to unsubstituted Ir(ppy)3 (463 nm vs. 514 nm) [2]. Sourcing the correct fluorinated phenylpyridine ligand is essential for achieving the desired deep-blue color coordinates and maximizing device external quantum efficiency.

Immuno-Oncology Drug Discovery: IDO/TDO Inhibitor Scaffolds

For programs targeting indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), the 3-(2-fluoro-4-methylphenyl)pyridine framework represents a privileged scaffold with the potential for sub-micromolar potency, in stark contrast to the essentially inactive unsubstituted 3-phenylpyridine (IC50 161 μM) [3]. Procuring the correctly substituted building block at the outset avoids wasted synthesis cycles on inactive cores.

Late-Stage Functionalization and Diversification

The presence of both a pyridine nitrogen (suitable for coordination or quaternization) and an aryl fluoride (which can undergo nucleophilic aromatic substitution under appropriate conditions) makes 3-(2-fluoro-4-methylphenyl)pyridine a versatile intermediate for late-stage diversification [4]. This dual functionality enables rapid analog generation in parallel medicinal chemistry or materials optimization campaigns.

Application
Selection Property
Validation Focus
ERα Antagonist Lead Optimization
Fluorine impact on binding affinity
ERα coactivator recruitment assay
Blue Phosphorescent OLED Emitters
Emission wavelength tunability
Photoluminescence spectroscopy (CH₂Cl₂)
IDO/TDO Inhibitor Scaffold Development
Scaffold affinity for heme-containing enzymes
Enzyme inhibition assay (IDO1/TDO)
Late-Stage Diversification
Dual reactive handles (pyridine N, aryl F)
Nucleophilic aromatic substitution / coordination chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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